4-Carboxymethyl-6,7-methylenedioxycoumarin
Description
Overview of 4-Carboxymethyl-6,7-methylenedioxycoumarin
This compound is a biomedical chemical compound with the molecular formula C₁₂H₈O₆ and a molecular weight of 248.19 grams per mole. The compound is systematically named as 2-(6-oxo-dioxolo[4,5-g]chromen-8-yl)acetic acid according to International Union of Pure and Applied Chemistry nomenclature standards. This chemical entity represents a sophisticated coumarin derivative characterized by the presence of both a methylenedioxy group and a carboxymethyl substituent, which contribute to its distinctive chemical and photophysical properties.
The compound is assigned Chemical Abstracts Service registry number 97744-77-9 and appears as a white to light yellow to light orange powder or crystalline solid under standard conditions. Its structural framework consists of a benzopyranone core system fused with a 1,3-dioxolo ring system, creating a rigid polycyclic architecture that influences both its chemical reactivity and optical properties. The presence of the carboxylic acid functionality at the 4-position provides opportunities for conjugation reactions and derivatization, making it particularly valuable as a fluorescent labeling reagent.
Physical characterization reveals that this compound exhibits a melting point of 195 degrees Celsius and demonstrates light sensitivity, requiring storage in cool and dark conditions below 15 degrees Celsius. The compound possesses a predicted boiling point of 508.4 ± 50.0 degrees Celsius, a predicted density of 1.566 ± 0.06 grams per cubic centimeter, and a predicted acid dissociation constant of 4.12 ± 0.10, indicating its acidic nature due to the carboxylic acid group.
The exceptional photophysical traits of this compound have established its reputation as an indispensable fluorescent probe in scientific research. These properties enable its use in protein and peptide labeling applications, where it facilitates insightful visualization and meticulous analysis of biological systems. The compound's fluorescent characteristics stem from its extended conjugated system, which allows for efficient absorption and emission of light in specific wavelength ranges.
Historical Context and Discovery
The development of this compound can be traced to the broader historical context of coumarin chemistry and the systematic exploration of methylenedioxy-substituted derivatives. According to database records, this specific compound was first catalogued in chemical databases in 2010, with subsequent modifications to its documentation occurring as recently as 2025. The compound's creation represents part of the continued evolution in synthetic organic chemistry focused on developing fluorescent probes with enhanced properties for biological applications.
The synthetic approach to methylenedioxycoumarin derivatives builds upon classical synthetic methodologies, particularly the Pechmann condensation reaction. Historical precedent for related compounds can be found in the synthesis of 4-bromomethyl-6,7-methylenedioxycoumarin, which was prepared from sesamol and citric acid through Pechmann condensation followed by bromination. This synthetic pathway demonstrates the accessibility of methylenedioxycoumarin structures through established organic chemistry protocols.
The systematic exploration of coumarin derivatives has been driven by their widespread occurrence in natural products and their diverse biological activities. The incorporation of methylenedioxy functionality represents a strategic modification that enhances both the stability and fluorescent properties of the parent coumarin structure. The carboxymethyl substitution at the 4-position further expands the synthetic utility by providing a reactive handle for bioconjugation applications.
Research into this compound class has been motivated by the need for improved fluorescent labeling reagents that combine high quantum yields, photostability, and biocompatibility. The development of this compound addresses these requirements while providing synthetic accessibility through conventional organic chemistry methods.
Relevance within the Coumarin Family
This compound occupies a significant position within the extensive coumarin family of compounds, which are classified into four major groups: simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted coumarins. This particular compound falls within the simple coumarin category, specifically representing a hydroxylated and substituted derivative of the basic coumarin scaffold. The methylenedioxy substitution pattern places it among specialized coumarin derivatives that exhibit enhanced stability and unique electronic properties compared to their dihydroxy counterparts.
The coumarin family is characterized by polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom, forming the fundamental 1-benzopyran-2-one structure. Within this framework, this compound represents an advanced structural modification that combines the inherent properties of the coumarin core with additional functional groups that expand its utility in research applications.
Comparative analysis with related methylenedioxycoumarin compounds reveals the structural diversity within this subfamily. For instance, 4-Methyl-6,7-methylenedioxycoumarin shares the methylenedioxy substitution pattern but lacks the carboxylic acid functionality, resulting in different solubility and reactivity profiles. The presence of the carboxymethyl group in this compound provides enhanced water solubility and enables direct conjugation to biomolecules through standard carbodiimide coupling chemistry.
The methylenedioxy functionality serves multiple important roles within the coumarin structure. It provides conformational rigidity through the formation of a five-membered ring system, enhances photostability by reducing the likelihood of oxidative degradation at the phenolic positions, and modulates the electronic properties of the aromatic system to optimize fluorescent characteristics. These modifications collectively contribute to the compound's superior performance as a fluorescent probe compared to simple dihydroxycoumarin derivatives.
Research applications of this compound extend across multiple fields including pharmaceutical development, fluorescent probe design, natural product synthesis, antioxidant research, and material science. This broad applicability demonstrates the versatility of the methylenedioxycoumarin scaffold and its potential for continued development in emerging research areas.
Scope and Objectives of Research
Current research involving this compound encompasses several distinct but interconnected areas of investigation, each contributing to a comprehensive understanding of the compound's properties and applications. The primary research objectives focus on optimizing its performance as a fluorescent probe, expanding its synthetic utility, and exploring novel applications in biomedical research and material science.
Fluorescent probe development represents the most extensively studied application area for this compound. Research in this domain aims to characterize and optimize the compound's photophysical properties, including absorption and emission spectra, quantum yield, photostability, and environmental sensitivity. Investigators seek to understand how structural modifications influence these properties and to develop improved labeling protocols for various biomolecules including proteins, peptides, and nucleic acids.
Pharmaceutical research applications focus on the compound's potential as a key intermediate in the synthesis of bioactive molecules, particularly those targeting anti-inflammatory and anti-cancer activities. This research direction investigates synthetic pathways that utilize the compound's reactive carboxylic acid functionality to create novel drug candidates and probe molecules for studying disease mechanisms. The objective is to leverage the compound's inherent biocompatibility and synthetic accessibility to accelerate drug discovery processes.
Natural product synthesis represents another significant research area where this compound serves as a versatile building block for creating complex organic molecules. Research objectives in this field include developing efficient synthetic routes to coumarin-containing natural products and creating novel derivatives with enhanced biological activities. The compound's methylenedioxy substitution pattern makes it particularly valuable for constructing molecules that mimic naturally occurring methylenedioxyaryl-containing compounds.
Material science applications explore the compound's potential in developing advanced materials, particularly in coatings and polymers where its chemical properties can enhance durability and functionality. Research in this area investigates how the compound's structure contributes to material properties and seeks to optimize its incorporation into polymer matrices and surface coatings.
Structure
2D Structure
Properties
IUPAC Name |
2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-11(14)1-6-2-12(15)18-8-4-10-9(3-7(6)8)16-5-17-10/h2-4H,1,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHRLFGNZWHKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659878 | |
| Record name | (6-Oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-8-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97744-77-9 | |
| Record name | (6-Oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-8-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: 6,7-Methylenedioxycoumarin
A crucial precursor is 6,7-methylenedioxycoumarin, which can be synthesized or obtained commercially. According to patent JP2003267964A, 6,7-methylenedioxycoumarin can be reacted with phosphorus pentachloride (PCl5) in a solvent such as toluene at controlled temperatures (10–80 °C) to generate reactive intermediates, which upon hydrolysis yield functionalized derivatives like 6,7-dihydroxycoumarin. This step is vital for subsequent modifications on the coumarin ring system.
| Parameter | Condition |
|---|---|
| Starting material | 6,7-Methylenedioxycoumarin |
| Reagent | Phosphorus pentachloride (PCl5) |
| Solvent | Toluene |
| Temperature | 25–50 °C |
| Reaction time | 0.5–118 hours |
| Hydrolysis | Addition of ice water, stirring for 24 hours |
The reaction yields 6,7-dihydroxycoumarin with high conversion (around 90%) and good selectivity (about 90%) as confirmed by HPLC analysis.
Introduction of the Carboxymethyl Group at the 4-Position
The carboxymethyl substituent at the 4-position can be introduced via several synthetic routes:
Mannich Reaction: This involves reacting 6,7-dihydroxycoumarin or its derivatives with formaldehyde and secondary amines under mild conditions (ethanol or methanol solvent, 25–60 °C, 8–12 hours). This reaction can introduce nitrogen-containing groups and can be adapted to install carboxymethyl groups by using appropriate amine or aldehyde derivatives.
Pechmann Condensation: Acid-catalyzed condensation of phenolic precursors with β-ketoesters can produce 4-substituted coumarins, including 4-carboxymethyl derivatives. This method is efficient for generating a variety of 4-substituted 6,7-dihydroxycoumarins with good yields.
Selective Methylation and Subsequent Oxidation: Selective methylation of hydroxyl groups at 6 or 7 positions using methyl iodide in the presence of bases (Na2CO3 or NaH) can protect these positions, facilitating further functionalization at the 4-position. Subsequent oxidation or substitution reactions can then install the carboxymethyl group.
Representative Synthetic Scheme
A generalized synthetic scheme based on literature:
- Synthesis of 6,7-methylenedioxycoumarin
- Reaction with phosphorus pentachloride in toluene to form reactive intermediates.
- Hydrolysis with ice water to yield 6,7-dihydroxycoumarin.
- Mannich-type reaction or Pechmann condensation to introduce the carboxymethyl group at the 4-position.
- Purification by flash chromatography or recrystallization to obtain the pure 4-carboxymethyl-6,7-methylenedioxycoumarin.
Reaction Data and Yields
Research Findings and Notes
Hydrophobic and electron-withdrawing groups at the 4-position of 6,7-dihydroxycoumarin enhance biological activity, indicating the importance of precise substitution patterns in synthesis.
The Mannich reaction can suffer from regioselectivity issues when applied to esculetin derivatives, but substitution at the 4-position with methyl or carboxymethyl groups improves regioselectivity and yield.
The hydrolysis step after PCl5 treatment is critical and must be carefully controlled in terms of temperature (preferably 10–80 °C) and water amount (1–50 g per g of starting material) to ensure high purity and yield.
Purification typically involves chromatographic techniques to separate regioisomers and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethyl-6,7-methylenedioxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The carboxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
4-Carboxymethyl-6,7-methylenedioxycoumarin is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in the labeling of proteins and peptides for visualization and analysis.
Medicine: Utilized in drug discovery and development, particularly in the study of cancer and neurodegenerative diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
Mechanism of Action
The mechanism of action of 4-Carboxymethyl-6,7-methylenedioxycoumarin involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at a specific wavelength and emit light at a different wavelength. This property is exploited in various applications, such as protein labeling, where the compound binds to amino groups on proteins, allowing for their visualization under fluorescent microscopy.
Comparison with Similar Compounds
Comparison with Similar Coumarins
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 4-carboxymethyl-6,7-methylenedioxycoumarin with related coumarins:
Key Observations:
- Substituent Position : Methoxy groups at positions 5 or 8 (vs. carboxymethyl at 4) significantly alter polarity and bioactivity. For example, 5-methoxy-6,7-methylenedioxycoumarin exhibits cytotoxicity, while 4-methyl and 4-carboxymethyl analogs lack such data .
- Solubility : The carboxymethyl group in this compound likely improves solubility, critical for bioavailability. In contrast, 4-methyl and prenylated derivatives (e.g., prenyletin-methyl-ether) are more lipophilic .
5-Methoxy-6,7-methylenedioxycoumarin
- Cytotoxicity : Demonstrates potent activity against glioma cells (IC₅₀: 6.45 µg/mL) and induces differentiation in leukemia models .
- Isolation : Efficiently extracted from Pterocaulon species via aqueous methods and validated via HPLC (R² = 0.9991) .
This compound
- Its carboxylic acid group may enable targeted delivery or conjugation .
4-Methyl-6,7-methylenedioxycoumarin
- Utility : Serves as a reference standard in analytical chemistry but lacks documented pharmacological applications .
Biological Activity
4-Carboxymethyl-6,7-methylenedioxycoumarin (CMC) is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its applications in various fields of research, particularly in enzyme inhibition, antioxidant activity, and as a fluorescent probe.
- Molecular Formula : C₁₂H₈O₆
- Molecular Weight : 248.19 g/mol
- CAS Number : 97744-77-9
1. Enzyme Inhibition
This compound has been extensively studied for its role as an enzyme inhibitor. Research indicates that it can inhibit various enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.
- Case Study : In a study focusing on enzyme inhibition, CMC demonstrated significant inhibitory effects on specific enzymes involved in metabolic processes. The compound's ability to modulate enzyme activity highlights its potential in drug development and metabolic control mechanisms.
2. Antioxidant Activity
The antioxidant properties of CMC have been evaluated through various assays. This compound is capable of neutralizing free radicals, thereby reducing oxidative stress—a major contributor to numerous diseases.
- Research Findings : Studies have shown that CMC effectively reduces oxidative damage in cellular models. Its incorporation into assays has provided insights into its mechanism of action as an antioxidant, indicating potential therapeutic applications in conditions associated with oxidative stress.
3. Fluorescent Probes
Due to its unique fluorescent properties, CMC is utilized as a fluorescent probe in biochemical assays. This application allows for the detection of specific biomolecules within complex mixtures.
- Application Example : CMC's fluorescence can be harnessed to track biochemical reactions and visualize cellular components, making it a valuable tool in molecular biology.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : CMC binds to active sites on enzymes, leading to either inhibition or activation of enzymatic functions. This interaction often involves reversible covalent bonds with nucleophilic residues such as serine or cysteine.
- Cell Signaling Modulation : The compound influences cell signaling pathways by inhibiting specific kinases, which alters phosphorylation states and affects gene expression patterns within cells.
Research Data Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits metabolic enzymes | |
| Antioxidant | Neutralizes free radicals | |
| Fluorescent Probe | Detects biomolecules via fluorescence |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-carboxymethyl-6,7-methylenedioxycoumarin, and how can researchers validate the structural integrity of the product?
- Methodological Answer : Synthesis typically involves introducing the methylenedioxy and carboxymethyl groups via alkylation or esterification of precursor coumarins. For example, methylenedioxy groups can be formed using dihalomethanes under basic conditions . Post-synthesis, validate the structure using 1H/13C NMR to confirm aromatic proton environments and carboxymethyl resonance (δ ~3.5–4.0 ppm for methylene protons and δ ~170–175 ppm for carbonyl carbon). LC-MS/MS (e.g., ESI+ mode) can confirm molecular weight (C12H10O6, theoretical [M+H]+ = 251.06) and fragmentation patterns .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize:
- UV-Vis spectroscopy : Coumarins exhibit strong absorption in 300–350 nm due to π→π* transitions in the conjugated lactone ring .
- FT-IR : Confirm lactone carbonyl (C=O stretch at ~1700 cm⁻¹) and methylenedioxy (C-O-C asymmetric stretch at ~1250 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., methylenedioxy vs. dimethoxy substitution) if single crystals are obtainable .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer : The compound’s solubility depends on pH and solvent polarity. Use DMSO for stock solutions (test stability over 24 hours) and dilute in aqueous buffers (pH 7.4). If precipitation occurs, optimize with co-solvents like ethanol (≤5% v/v) or surfactants (e.g., Tween-80) . Validate solubility via dynamic light scattering (DLS) or nephelometry .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?
- Methodological Answer : Test catalysts (e.g., K2CO3 vs. Cs2CO3) in aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity of the methylenedioxy precursor. Monitor reaction progress via TLC (Rf ~0.4–0.6 in ethyl acetate/hexane 1:1) and optimize temperature (80–100°C). Use DOE (Design of Experiments) to assess interactions between catalyst loading, solvent polarity, and reaction time .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : If NMR data conflicts with literature (e.g., unexpected splitting patterns), perform:
- 2D NMR (COSY, HSQC, HMBC) : Map coupling between protons and carbons to confirm substitution patterns.
- Isotopic labeling : Introduce 13C at the carboxymethyl group to track chemical shifts.
- Comparative analysis : Cross-reference with structurally revised analogs (e.g., 5,8-dimethoxy-6,7-methylenedioxycoumarin in ).
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stress testing : Store at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC (C18 column, mobile phase: 0.1% formic acid/acetonitrile).
- Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products (e.g., ring-opening products) using LC-MS .
- Humidity control : Store desiccated (silica gel) vs. 75% RH; assess hydrolysis of the carboxymethyl group .
Experimental Design & Data Analysis
Q. What controls are essential in biological activity assays for this compound?
- Methodological Answer : Include:
- Positive controls : Known coumarin-based inhibitors (e.g., warfarin for anticoagulation assays).
- Solvent controls : DMSO at equivalent concentrations (≤0.1% v/v).
- Blank reactions : Exclude test compound to rule out matrix interference.
- Replicate experiments : Minimum n=3; use ANOVA or Student’s t-test for statistical significance .
Q. How can researchers address discrepancies in bioactivity data across studies?
- Methodological Answer : Potential sources of variability include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
